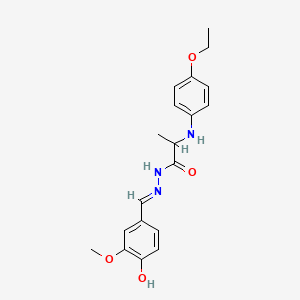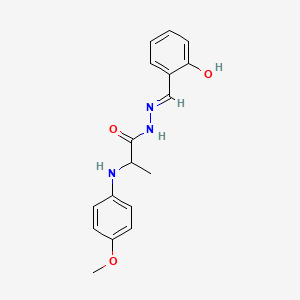![molecular formula C19H17IN4O3 B1190669 N'~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE](/img/structure/B1190669.png)
N'~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a dimethoxyphenyl group, and an iodinated benzohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the dimethoxyphenyl group: This step involves the coupling of the pyrazole ring with a dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the benzohydrazide moiety: This involves the reaction of the intermediate compound with an iodinated benzohydrazide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The iodinated benzohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-CHLOROBENZOHYDRAZIDE
- **N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-BROMOBENZOHYDRAZIDE
Uniqueness
The presence of the iodine atom in N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE distinguishes it from its chloro and bromo analogs. This iodine atom can influence the compound’s reactivity and binding affinity, making it unique in its chemical and biological properties.
Propiedades
Fórmula molecular |
C19H17IN4O3 |
|---|---|
Peso molecular |
476.3g/mol |
Nombre IUPAC |
N-[(Z)-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C19H17IN4O3/c1-26-16-8-7-12(9-17(16)27-2)18-13(10-21-23-18)11-22-24-19(25)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,21,23)(H,24,25)/b22-11- |
Clave InChI |
VGIMUSVKXGHFOE-JJFYIABZSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=CC=C3I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-(Anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/new.no-structure.jpg)

![N'-[1-(2-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B1190594.png)

![4-methyl-3-nitro-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide](/img/structure/B1190596.png)
![4-(dimethylamino)-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B1190599.png)
![5-({2-[(4-Butylphenyl)hydrazono]-3-oxobutanoyl}amino)isophthalamide](/img/structure/B1190600.png)
![N-(2-bromophenyl)-4-[2-(3,5-dibromo-4-hydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B1190603.png)
![ethyl (5Z)-5-[(dimethylamino)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1190604.png)
![2-[2-(2,4-DIMETHOXYPHENYL)HYDRAZONO]-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B1190606.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-4-(1,1,2,2-tetrafluoroethoxy)benzohydrazide](/img/structure/B1190608.png)
